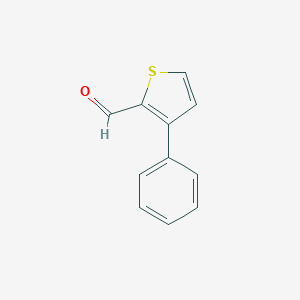

3-Phenyl-2-thiophenecarboxaldehyde

Vue d'ensemble

Description

3-Phenyl-2-thiophenecarboxaldehyde is an organic compound with the molecular formula C₁₁H₈OS and a molecular weight of 188.25 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is notable for its use as an intermediate in the synthesis of various pharmaceuticals, particularly Poly (ADP-ribose) polymerase (PARP) inhibitors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Phenyl-2-thiophenecarboxaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This reaction introduces a formyl group at the 2-position of the thiophene ring .

Another method involves the chloromethylation of thiophene, followed by oxidation to yield the aldehyde . The reaction conditions typically involve the use of chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride (ZnCl₂).

Industrial Production Methods

Industrial production of this compound often employs the Vilsmeier-Haack reaction due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-Phenyl-2-thiophenecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine (Br₂) in acetic acid.

Major Products Formed

Oxidation: 3-Phenyl-2-thiophenecarboxylic acid.

Reduction: 3-Phenyl-2-thiophenemethanol.

Substitution: 3-Bromo-2-thiophenecarboxaldehyde.

Applications De Recherche Scientifique

Common Synthetic Routes

- Reactions with Thiophene Derivatives : Utilizing various thiophene derivatives in electrophilic aromatic substitution reactions.

- Carbonylation Reactions : Employing transition metal catalysts to facilitate the introduction of the aldehyde group.

Pharmaceutical Development

3-Phenyl-2-thiophenecarboxaldehyde has been investigated for its potential in developing new pharmaceutical agents. Its derivatives have shown activity against various biological targets, including:

- Antimicrobial Activity : Compounds derived from this aldehyde have exhibited significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

- Antiparasitic Activity : Research indicates that certain derivatives are effective against Trypanosoma brucei, the causative agent of African sleeping sickness .

Material Science

The compound serves as a precursor for synthesizing advanced materials, including:

- Conductive Polymers : Thiophene derivatives are crucial in creating conductive polymers used in organic electronics.

- Dyes and Pigments : The vibrant colors associated with thiophene compounds make them suitable for applications in dyes and pigments.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of this compound against S. aureus. The results indicated that some compounds displayed minimum inhibitory concentrations (MICs) as low as 1 µg/mL, showcasing their potential as effective antimicrobial agents .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3k | 1 | S. aureus (MRSA) |

| 3p | 7.80 | Candida albicans |

Case Study 2: Antiparasitic Activity

In research focused on antiparasitic properties, derivatives were tested against T. brucei. The findings revealed that modifications to the phenyl group significantly enhanced activity, leading to promising candidates for further development .

| Compound | Activity Level | Target Organism |

|---|---|---|

| Derivative A | High | T. brucei |

| Derivative B | Moderate | T. brucei |

Mécanisme D'action

The mechanism of action of 3-Phenyl-2-thiophenecarboxaldehyde primarily involves its role as an intermediate in the synthesis of PARP inhibitors. PARP enzymes are involved in the repair of single-strand breaks in DNA. Inhibiting these enzymes leads to the accumulation of DNA damage, ultimately causing cell death in rapidly dividing cancer cells . The compound’s structure, featuring both a thiophene ring and a formyl group, allows it to interact effectively with the active site of PARP enzymes, blocking their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxaldehyde: Another thiophene derivative with a formyl group at the 2-position.

3-Thiophenecarboxaldehyde: Similar to 3-Phenyl-2-thiophenecarboxaldehyde but lacks the phenyl group.

Uniqueness

This compound is unique due to the presence of both a phenyl group and a formyl group on the thiophene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

Activité Biologique

3-Phenyl-2-thiophenecarboxaldehyde (C11H8OS) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C11H8OS

- Molecular Weight: 192.25 g/mol

- Appearance: Yellow to light brown liquid

The structure of this compound features a thiophene ring, which is known for contributing to the compound's unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its potential effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In one study, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Potential

One of the most promising applications of this compound is as a precursor in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes play a crucial role in DNA repair mechanisms within cells, and inhibitors of these enzymes have shown promise in cancer therapy by promoting cell death in cancerous cells .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Processes | Observations |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition observed |

| Anticancer | Cancer cells | Potential as a PARP inhibitor leading to increased cell death |

The biological activity of this compound is believed to involve interactions with specific enzymes and cellular receptors. Preliminary studies suggest that it may modulate enzyme activity related to microbial resistance and cancer cell proliferation .

- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Cell Signaling Modulation : It has been suggested that the compound can influence cell signaling pathways, which are critical for cellular responses to external stimuli.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing nickel(II) complexes with Schiff bases derived from thiophene carboxaldehyde and phenyl acetic hydrazide. The results indicated that these complexes exhibited enhanced antimicrobial activity compared to their parent compounds, highlighting the importance of structural modifications in enhancing biological efficacy .

Research on PARP Inhibition

In another study, researchers explored the synthesis of novel PARP inhibitors using derivatives of this compound. The findings revealed that these inhibitors could effectively block PARP activity, which is crucial for cancer cell survival, thereby presenting a potential therapeutic strategy against various cancers .

Propriétés

IUPAC Name |

3-phenylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHSFOAXGMMUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355987 | |

| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26170-85-4 | |

| Record name | 3-Phenyl-2-thiophenecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.